![molecular formula C16H15Cl2N3O2S B2635011 2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 356526-30-2](/img/structure/B2635011.png)
2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C23H17Cl3N2O4 and a CAS Number of 765286-19-9 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C23H17Cl3N2O4 . The molecular weight is 491.762 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 491.762 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the resources.Scientific Research Applications
Anti-Inflammatory Activity
2-(2,4-dichlorophenoxy)acetic acid and its derivatives have shown promise as anti-inflammatory agents. Specifically, this compound selectively inhibits the COX-2 enzyme, which plays a crucial role in inflammation. Researchers have synthesized a series of new derivatives by combining 2-(2,4-dichlorophenoxy)acetic acid with N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides . These derivatives effectively interact with the active site of COX-2, surpassing the strength of the complex formed with 2-(2,4-dichlorophenoxy)acetic acid itself.
Molecular Docking Studies
To assess the potential of these synthesized compounds as anti-inflammatory agents, molecular docking studies were conducted. Using the AutoDock Vina program, researchers explored the binding interactions between the compounds and COX-2. The results revealed favorable binding positions and strong interactions within the enzyme’s active site .
Thiourea Derivatives
The presence of the thiourea moiety in these compounds contributes to their unique properties. Thioureas have been investigated for their diverse biological activities, including anti-inflammatory effects. The combination of 2-(2,4-dichlorophenoxy)acetic acid with thiourea derivatives opens up new avenues for drug development .
Potential Therapeutic Agents
Given their COX-2 inhibitory activity, these compounds hold promise as potential therapeutic agents for inflammatory conditions. Further studies are needed to explore their efficacy, safety, and pharmacokinetics in vivo.
Safety and Hazards
properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O2S/c1-10(23-14-8-7-11(17)9-13(14)18)15(22)20-21-16(24)19-12-5-3-2-4-6-12/h2-10H,1H3,(H,20,22)(H2,19,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFORUARCDXMTQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC1=CC=CC=C1)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,4-dichlorophenoxy)propanoyl]-N-phenyl-1-hydrazinecarbothioamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.